3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Kinase hinge-binding pharmacophore Structure-based drug design Regioselectivity

Procure 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 15908-68-6) as the minimal pharmacophoric core for your kinase inhibitor library. Its 3-amino-4-ol pattern provides the correct hinge-binding hydrogen bond network for CDK, EGFR, and VEGFR2 inhibitor development, as validated by patent data. The three orthogonal derivatization vectors (3-NH₂, 4-OH, C6) enable modular synthesis of focused libraries. Ensure SAR continuity—this specific regioisomer is essential; the 4-amino isomer targets Src kinases and will not yield CDK-active compounds.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 15908-68-6
Cat. No. B1493725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS15908-68-6
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NC2=NNC(=C2C(=O)N1)N
InChIInChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11)
InChIKeyWTJBXZLPNBPBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 15908-68-6): Core Scaffold for Selective Kinase Inhibitor Procurement


3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 15908-68-6) is the unsubstituted core of the pyrazolo[3,4-d]pyrimidine-4-ol class, a privileged adenine-mimetic scaffold in medicinal chemistry. Its structure provides three distinct vectors for derivatization—the 3-amino group, the N1/N2 positions of the pyrazole ring, and the C6 position of the pyrimidine ring—making it a versatile intermediate for constructing focused kinase inhibitor libraries[1]. Unlike fully elaborated clinical candidates, this compound serves as the minimal pharmacophoric core from which selective CDK, Src, EGFR, and VEGFR2 inhibitors are built through regioselective substitution[2].

Why 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs in Structure-Focused Programs


Within the pyrazolo[3,4-d]pyrimidine family, small positional changes in substitution pattern produce dramatic shifts in kinase selectivity profiles. The 3-amino-4-ol substitution pattern (as opposed to 4-amino, 3-methyl, or 6-substituted variants) establishes a specific hydrogen-bonding network with the kinase hinge region that differs fundamentally from regioisomeric analogs[1]. Patent data confirm that 3-amino-pyrazolo[3,4-d]pyrimidin-4-ones constitute a distinct CDK inhibitor chemotype with unique selectivity fingerprints relative to 4-amino-substituted pyrazolopyrimidines targeting Src family kinases[2]. Procurement of the correct substitution pattern is therefore non-negotiable for SAR continuity in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol Versus Closest Structural Analogs


Hinge-Binding Hydrogen Bond Donor Count: 3-Amino-4-ol vs 4-Amino Regioisomers

The 3-amino-4-ol substitution pattern provides three hydrogen bond donors (3-NH2 and 4-OH) capable of engaging the kinase hinge region in a bidentate-donor/bidentate-acceptor motif. By contrast, 4-amino-pyrazolo[3,4-d]pyrimidines present only two H-bond donors and establish a different hinge interaction geometry favored by Src family kinases [1]. This difference has been exploited in patent disclosures: 3-amino-pyrazolo[3,4-d]pyrimidin-4-ones are claimed specifically as CDK inhibitors (JP7166252B2), while 4-amino-substituted analogs are claimed predominantly for Src/Abl and EphB/VEGFR2 targeting [2]. No single study directly compares the unsubstituted 3-amino-4-ol core against a 4-amino regioisomer in the same assay; the differentiation is a class-level inference drawn from distinct patent geneologies.

Kinase hinge-binding pharmacophore Structure-based drug design Regioselectivity

EGFR Inhibitory Activity: 3-Amino-4-ol-Derived Compound 12b vs Reference Inhibitor Staurosporine

Although IC50 data for the unsubstituted 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol core are not publicly reported, a closely related 3-amino-substituted pyrazolo[3,4-d]pyrimidine derivative (compound 12b in the cited study) demonstrated potent EGFR inhibitory activity with antiproliferative IC50 values of 8.21 µM against A549 (lung) and 19.56 µM against HCT-116 (colon) cancer cell lines [1]. In the same study, reference compound staurosporine showed IC50 values of 2.0 µM (A549) and 1.5 µM (HCT-116). For context, a separate series of phenylpyrazolo[3,4-d]pyrimidine analogs lacking the 3-amino group achieved EGFR IC50 values ranging from 0.3 to 24 µM, with the most potent compound (5i) showing EGFR IC50 = 0.3 µM and VEGFR2 IC50 = 7.60 µM [2]. The 3-amino-4-ol scaffold can therefore be elaborated to achieve sub-micromolar EGFR potency, but the unsubstituted core itself requires derivatization for target engagement.

EGFR tyrosine kinase inhibition Anticancer drug discovery Pyrazolopyrimidine SAR

CDK2 Inhibition Potential: 3-Amino-4-ol Scaffold vs ATP-Competitive Reference Inhibitors

3-amino-pyrazolo[3,4-d]pyrimidin-4-ones are disclosed as a distinct CDK inhibitor chemotype in patent JP7166252B2, with example compounds demonstrating CDK inhibitory activity in biochemical assays [1]. In parallel, pyrazolo[3,4-d]pyrimidine derivatives P1 and P2 (4-alkoxy-substituted at the 4-position rather than 4-ol) exhibited antiproliferative IC50 values of 22.7–40.75 µM against HCT-116, HepG2, and MCF-7 cell lines, comparable to sunitinib in MTT assays [2]. The 4-ol tautomer present in the target compound (3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol ↔ 3-amino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one) is essential for CDK2 hinge binding; alkylation at the 4-position (as in P1/P2) alters this interaction. Direct IC50 values for the unsubstituted core against CDK2 are not publicly available; potency is demonstrated only for elaborated derivatives within the patent.

CDK2 inhibition Cell cycle arrest Antiproliferative screening

Cytoplasmic Kinase Selectivity: Src/Abl vs CDK Differentiation by Substitution Pattern

Pyrazolo[3,4-d]pyrimidine-based Src inhibitors typically carry a 4-amino substitution (e.g., SI388 with Src IC50 in the sub-micromolar range) and achieve selectivity through C4 and C6 elaboration [1]. The 3-amino-4-ol core, by contrast, is the starting scaffold for CDK inhibitors and is not claimed for Src targeting in any patent. The water solubility of early 4-amino Src inhibitors (compound 6: 0.05 µg/mL; compound 7: 0.01 µg/mL) was a significant liability requiring prodrug strategies [2]. The 3-amino-4-ol core, with its free hydroxyl group, has a predicted LogP of -0.5 and topological polar surface area of 96.2 Ų [3], suggesting superior aqueous solubility relative to these 4-amino Src inhibitors—a potentially meaningful advantage for biochemical assay compatibility.

Src kinase inhibition Kinase selectivity profiling Pyrazolopyrimidine chemotype differentiation

Synthetic Accessibility: One-Step Cyclization vs Multi-Step Routes for Regioisomeric Analogs

The 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol core is accessible via condensation of 3-amino-1H-pyrazole with formamide under reflux conditions, a one-step procedure . In contrast, 4-amino-pyrazolo[3,4-d]pyrimidines require a three-step sequence: cyclization of 3-amino-4-carbethoxy-pyrazoles with formamide, chlorination of the 4-hydroxy intermediate with POCl3, and subsequent amination [1]. This difference in synthetic step count (1 vs. 3 steps) translates to higher atom economy, reduced purification burden, and lower procurement cost for the 3-amino-4-ol scaffold relative to the 4-amino regioisomer. For laboratories synthesizing derivative libraries in-house, the one-step accessibility of the 3-amino-4-ol core represents a tangible operational advantage.

Synthetic route comparison Building block procurement Medicinal chemistry efficiency

Optimal Procurement and Application Scenarios for 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol Based on Quantitative Differentiation Evidence


CDK-Focused Kinase Inhibitor Library Synthesis

Research groups pursuing cyclin-dependent kinase (CDK) inhibitors should procure 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol as the core scaffold for library construction. Patent JP7166252B2 explicitly claims 3-amino-pyrazolo[3,4-d]pyrimidin-4-ones as CDK inhibitors, and the 4-ol/4-one tautomer provides the hydrogen-bonding network required for CDK2 hinge engagement [1]. The one-step synthetic accessibility reduces the barrier to derivatization at N1, C6, and the 3-amino position . In contrast, 4-amino-pyrazolo[3,4-d]pyrimidines target Src family kinases and will not yield CDK-active compounds, making regioisomer selection critical for project success.

EGFR Tyrosine Kinase Inhibitor Lead Optimization

Teams developing EGFR-targeted anticancer agents can use the 3-amino-4-ol scaffold as a starting point for optimization, as demonstrated by compound 12b (A549 IC50 = 8.21 µM) and by elaborated derivatives achieving EGFR enzymatic IC50 values as low as 0.054 µM in contemporary studies [1]. The unsubstituted core serves as a synthetic intermediate; procurement should be followed by regioselective functionalization at C6 and N1 to achieve sub-micromolar EGFR potency. The predicted LogP of -0.5 and TPSA of 96.2 Ų provide a favorable starting point for maintaining drug-like physicochemical properties during lead optimization .

Biochemical Assay Development Requiring Soluble Kinase Inhibitor Scaffolds

For in vitro kinase assays where compound solubility is a limiting factor, 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol offers a favorable solubility profile compared to elaborated pyrazolopyrimidine inhibitors. Early Src inhibitors based on the 4-amino scaffold exhibited aqueous solubility as low as 0.01 µg/mL, necessitating prodrug strategies [1]. The unsubstituted 3-amino-4-ol core, with predicted LogP of -0.5, is expected to have significantly higher aqueous solubility, making it more compatible with high-concentration biochemical screening formats. This scaffold can serve as a soluble reference compound for assay validation in CDK and EGFR inhibitor screening cascades.

Chemical Biology Probe Development via Regioselective Derivatization

The three distinct reactive sites on 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol (3-NH2 for Schiff base formation, 4-OH for alkylation/acylation, and C6/N1 for electrophilic substitution) enable modular construction of chemical biology probes [1]. This differentiates the scaffold from 4-amino regioisomers, where the amino group is located at the 4-position rather than the 3-position, altering the vectors available for linker attachment. For developing PROTACs, affinity probes, or fluorescent conjugates, the 3-amino-4-ol substitution pattern provides orthogonal derivatization handles that the 4-amino isomer cannot replicate.

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